tert-Butyl 3,5-dichlorophenyl sulfide
Description
tert-Butyl 3,5-dichlorophenyl sulfide (C₁₀H₁₂Cl₂S) is an organosulfur compound featuring a tert-butyl group bonded via a sulfur atom to a 3,5-dichlorophenyl ring. This structure confers unique physicochemical properties, including high lipophilicity due to the bulky tert-butyl group and the electron-withdrawing chlorine substituents. The compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, or ligands in catalysis. Its stability and solubility in non-polar solvents (e.g., methyl tert-butyl ether) make it suitable for reactions requiring steric protection or controlled reactivity .
Properties
IUPAC Name |
1-tert-butylsulfanyl-3,5-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUOVUBEOUWILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Note: Solubility for *tert-butyl 3,5-dichlorophenyl sulfide inferred from structural analogs in methyl tert-butyl ether .
Key Research Findings
Reactivity: The sulfide group in this compound is less polar than carboxylic acids or esters in analogs, reducing hydrogen-bonding interactions and enhancing compatibility with non-polar matrices. Chlorine at the 3,5-positions (meta) provides steric and electronic symmetry, contrasting with the 2,4-substituted analogs, which exhibit ortho/para-directed reactivity in electrophilic substitutions .
Solubility and Stability: Carboxylic acids (e.g., 3,5-dichlorobenzoic acid) require derivatization (e.g., methylation) to improve volatility for gas chromatography, whereas the sulfide’s inherent solubility in methyl tert-butyl ether eliminates this step .
Analytical Applications :
- 2,4-Dichlorophenyl acetic acid and its methyl ester are employed as surrogate standards in environmental monitoring (e.g., herbicide analysis) at concentrations of 0.5–1.6 µg/mL .
- tert-Butyl 3,5-dichlorophenyl sulfide’s lack of polar functional groups may limit its use in aqueous systems but favors applications in organic-phase reactions or as a hydrophobic scaffold.
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